5-Amino-2-(chloromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(chloromethyl)phenol is an organic compound with the molecular formula C7H8ClNO. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Amino-2-(chloromethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with ammonia or an amine under basic conditions. The reaction typically requires a catalyst such as zinc chloride (ZnCl2) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(chloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl, alkoxy, or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(chloromethyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-2-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different functional groups that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
5-Amino-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a chloromethyl group.
5-Amino-2-bromomethylphenol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-Amino-2-(chloromethyl)phenol is unique due to its chloromethyl group, which makes it a versatile intermediate for various chemical reactions. The presence of both amino and chloromethyl groups allows for a wide range of functionalization, making it valuable in organic synthesis .
Eigenschaften
Molekularformel |
C7H8ClNO |
---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
5-amino-2-(chloromethyl)phenol |
InChI |
InChI=1S/C7H8ClNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2 |
InChI-Schlüssel |
JYUGNUMUMZDGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.